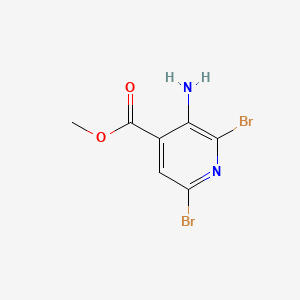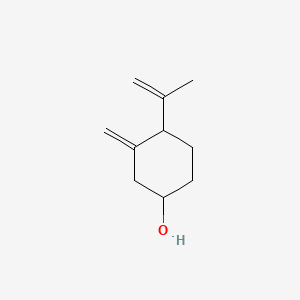
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 1-isopropylcyclohexyl ester typically involves the esterification of acetoacetic acid with 1-isopropylcyclohexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Acetoacetic acid+1-isopropylcyclohexanolH2SO4Acetoacetic acid 1-isopropylcyclohexyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 1-isopropylcyclohexyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetoacetic acid and 1-isopropylcyclohexanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetoacetic acid and 1-isopropylcyclohexanol.
Reduction: 1-isopropylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of β-keto esters and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetoacetic acid 1-isopropylcyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to acetoacetic acid, which is a key intermediate in the metabolism of fatty acids and ketone bodies. The ester can be hydrolyzed to release acetoacetic acid, which then participates in various metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A commonly used β-keto ester with similar reactivity and applications in organic synthesis.
Methyl acetoacetate: Another β-keto ester with similar properties but different physical characteristics.
Acetoacetic acid ethyl ester: Similar in structure but with an ethyl group instead of the 1-isopropylcyclohexyl group.
Uniqueness
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 1-isopropylcyclohexyl group, which imparts distinct physical and chemical properties
特性
CAS番号 |
15780-57-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.316 |
IUPAC名 |
(1-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |
InChIキー |
PPYGBYNQVWYCML-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCCC1)OC(=O)CC(=O)C |
同義語 |
Acetoacetic acid 1-isopropylcyclohexyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)



![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)



